molecular formula C12H7Cl2NO3S B2868818 N-(benzo[d][1,3]dioxol-5-yl)-2,5-dichlorothiophene-3-carboxamide CAS No. 476627-60-8

N-(benzo[d][1,3]dioxol-5-yl)-2,5-dichlorothiophene-3-carboxamide

Cat. No. B2868818
CAS RN: 476627-60-8
M. Wt: 316.15
InChI Key: WRFSYKQHNWZFMB-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2,5-dichlorothiophene-3-carboxamide, also known as BDT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Crystallography and Structural Analysis

The compound has been utilized in crystallography to determine the structure of related molecules. For instance, the crystal structure of a similar compound, N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline, was published, highlighting the importance of such compounds in understanding molecular configurations and interactions .

Pharmaceutical Research - Anticancer Properties

In pharmaceutical research, derivatives of this compound have been investigated for their anticancer properties. Studies have shown that certain derivatives exhibit good selectivity between cancer cells and normal cells, suggesting potential therapeutic applications .

Organic Synthesis

This compound serves as a building block in organic synthesis. It has been used to synthesize chalcone derivatives, which are known for a wide range of pharmacological activities, including anticancer, anti-infective, and antioxidant properties .

Flavoring Substance in Food

Although not directly related to the compound , its structural analogs have been synthesized for potential use as flavoring substances in specific food categories .

Biological Activity - HDAC Inhibitors

Intermediates structurally related to this compound have been used in the synthesis of trithiocarbonates as Histone deacetylase (HDAC) inhibitors, which play a significant role in regulating gene expression and are targets for cancer therapy .

Antitumor Effects

The compound’s derivatives have been explored for their antitumor effects. For example, ring-substituted derivatives have shown effectiveness in inhibiting the proliferation of various cancer cell lines, indicating the compound’s potential as a scaffold for developing new anticancer agents .

Pharmacotherapy - Targeted Therapies

In the context of new strategies in cancer pharmacotherapy, derivatives of this compound have been considered for the development of targeted therapies. These derivatives could be used alone or in combination with classic cytotoxic drugs to enhance the effectiveness of cancer treatment .

Medicinal Chemistry - Synthesis of Indoles

The compound has also been used in medicinal chemistry for the synthesis of indole derivatives bearing 3-N-fused heteroaryl moieties. These derivatives have been designed based on their activity against various cancer cell lines and synthesized via a Pd-catalyzed C-N cross-coupling .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2,5-dichlorothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO3S/c13-10-4-7(11(14)19-10)12(16)15-6-1-2-8-9(3-6)18-5-17-8/h1-4H,5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFSYKQHNWZFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2,5-dichlorothiophene-3-carboxamide

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